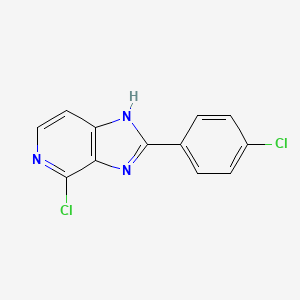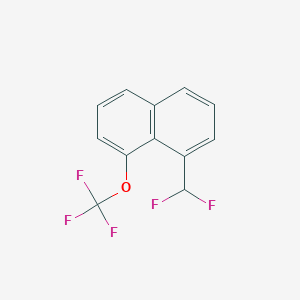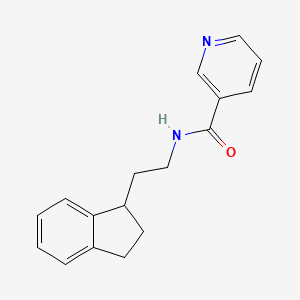
1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, characterized by the presence of a bromine atom and a hydroxyl group on the naphthalene ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone typically involves the bromination of 2-hydroxynaphthalene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Bromination: 2-Hydroxynaphthalene is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform to introduce the bromine atom at the 6-position.
Friedel-Crafts Acylation: The brominated product is then subjected to Friedel-Crafts acylation using ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other reagents to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted naphthalenes.
- Oxidation reactions produce naphthoquinones.
- Reduction reactions yield alcohol derivatives.
Scientific Research Applications
1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Used in the synthesis of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and hydroxyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 1-(2-Hydroxy-6-bromonaphthalen-1-yl)ethanone
- 1-(6-Bromo-2-methoxynaphthalen-1-yl)ethanone
- 1-(6-Bromo-2-nitronaphthalen-1-yl)ethanone
Comparison: 1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethanone is unique due to the specific positioning of the bromine and hydroxyl groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H9BrO2 |
|---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
1-(6-bromo-2-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9BrO2/c1-7(14)12-10-4-3-9(13)6-8(10)2-5-11(12)15/h2-6,15H,1H3 |
InChI Key |
XPOSQOZJQLBSAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one](/img/structure/B11855165.png)








![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855241.png)
![[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11855266.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(1,1-dimethylethyl)-3-phenyl-](/img/structure/B11855268.png)

